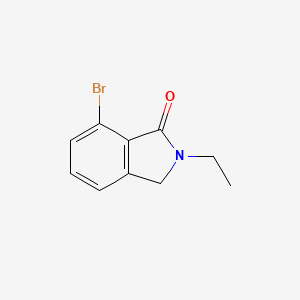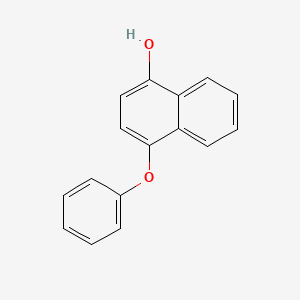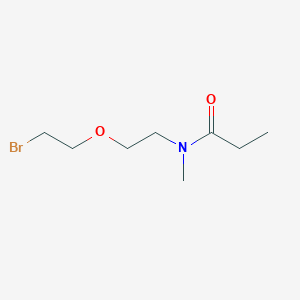
N-Ethyl-N-methylpropionamide-PEG1-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-methylpropionamide-PEG1-Br: is a compound that serves as a polyethylene glycol-derived proteolysis targeting chimera linker. This compound is primarily used in the synthesis of proteolysis targeting chimeras, which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-methylpropionamide-PEG1-Br involves the reaction of N-ethyl-N-methylpropionamide with a polyethylene glycol-derived bromide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-methylpropionamide-PEG1-Br primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in other reactions typical for amides and polyethylene glycol derivatives .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Amide Reactions: Reagents such as acids or bases can be used to hydrolyze the amide bond under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a suitable nucleophile will replace the bromide group with the nucleophile .
Scientific Research Applications
N-Ethyl-N-methylpropionamide-PEG1-Br is widely used in scientific research, particularly in the development of proteolysis targeting chimeras. These chimeras are valuable tools in chemical biology and drug discovery as they enable the selective degradation of target proteins. This compound is also used in the synthesis of other complex molecules and in studies involving protein-protein interactions .
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylpropionamide-PEG1-Br involves its role as a linker in proteolysis targeting chimeras. These chimeras contain two different ligands connected by the linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The proteolysis targeting chimera brings the target protein and the E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
- N-Ethyl-N-methylpropionamide-PEG2-Br
- N-Ethyl-N-methylpropionamide-PEG3-Br
- N-Ethyl-N-methylpropionamide-PEG4-Br
Comparison: N-Ethyl-N-methylpropionamide-PEG1-Br is unique due to its specific polyethylene glycol chain length, which can influence the solubility, stability, and overall effectiveness of the proteolysis targeting chimera. Longer polyethylene glycol chains, such as those in N-Ethyl-N-methylpropionamide-PEG2-Br or N-Ethyl-N-methylpropionamide-PEG3-Br, may offer different pharmacokinetic properties and interactions with target proteins .
Properties
Molecular Formula |
C8H16BrNO2 |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
N-[2-(2-bromoethoxy)ethyl]-N-methylpropanamide |
InChI |
InChI=1S/C8H16BrNO2/c1-3-8(11)10(2)5-7-12-6-4-9/h3-7H2,1-2H3 |
InChI Key |
OLYGJISQVORUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)CCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



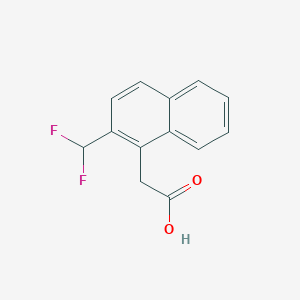

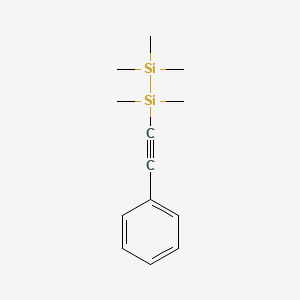


![4-Chloro-1-(pyridin-3-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11873108.png)
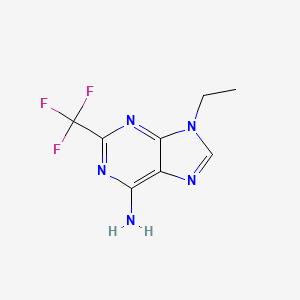
![5-Bromo-3-methoxy-[1,8]naphthyridine](/img/structure/B11873129.png)
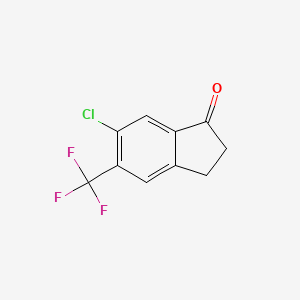
![4-(1,4-Diazepan-1-yl)-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11873134.png)
